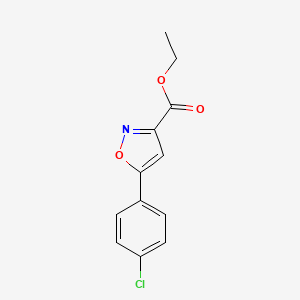
2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Phenethylamines and Psychiatric Disorders
- Bupropion and Psychosis : Bupropion, a substituted phenyl-ethylamine, has been studied for its association with psychosis. Despite being primarily used for major depressive disorder and smoking cessation, concerns exist regarding its potential to induce or worsen psychosis, particularly in individuals with preexisting psychotic symptoms or substance abuse issues (Kumar et al., 2011).
Psychoactive Substances and Serotonin Syndrome
- New Psychoactive Substances (NPS) and Serotonin Syndrome : Various NPS, including phenethylamines like 2, 5-dimethoxy-4-iodophenethylamine (2C-I) and others, have been associated with serotonin syndrome, a potentially life-threatening condition. The study emphasizes the need for clinicians to be aware of the potential risks of NPS and the challenges in diagnosing NPS-related conditions due to their undetectability in routine drug screenings (Schifano et al., 2021).
Phenethylamines and Forensic Relevance
- 25C-NBOMe : As a derivative of phenethylamine, 25C-NBOMe has been highlighted for its potent hallucinogenic properties and associated risks. The substance, along with other phenethylamines, represents a significant position in the drug abuse market. The study calls for more comprehensive information and analysis of such substances to inform pharmacologists, toxicologists, forensic pathologists, and regulatory authorities about their potential dangers (Nikolaou et al., 2016).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-piperidin-1-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2.2ClH/c1-18-14-7-6-12(10-15(14)19-2)13(11-16)17-8-4-3-5-9-17;;/h6-7,10,13H,3-5,8-9,11,16H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAWXJBANIZAAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN)N2CCCCC2)OC.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-[(2-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1318129.png)


